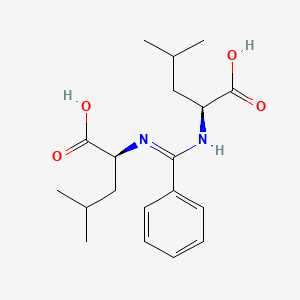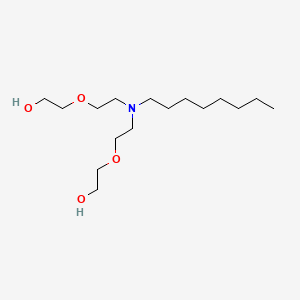diphenyl-lambda~5~-phosphane CAS No. 69803-66-3](/img/structure/B14457693.png)
[2-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. This compound features a dioxolane ring, a propyl chain, and a diphenylphosphane group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of 2-methyl-1,3-dioxolane with a propyl halide in the presence of a base to form the intermediate compound. This intermediate is then reacted with diphenylphosphane oxide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 100°C and solvents like ethanol, acetonitrile, or dichloromethane.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted dioxolane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.
Industry
Industrially, 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound features a similar dioxolane ring but with a dimethylamino group instead of the diphenylphosphane group.
Dipivefrin Related Compound E: This compound has a similar phosphane group but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane lies in its combination of a dioxolane ring and a diphenylphosphane group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
69803-66-3 |
|---|---|
Formule moléculaire |
C19H23O3P |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(1-diphenylphosphorylpropan-2-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-16(19(2)21-13-14-22-19)15-23(20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |
Clé InChI |
OWSKLNRWQNDFGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3(OCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

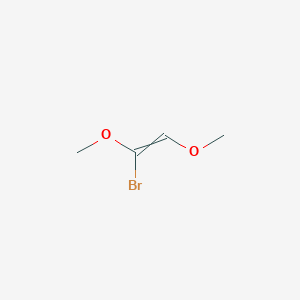

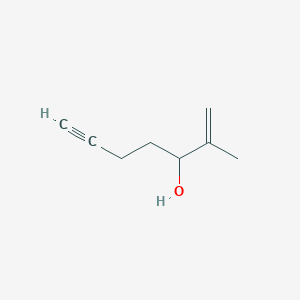
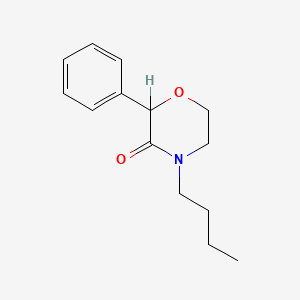
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)

